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Compound of Interest

Compound Name: ONO-3805

cat. No.: B15577819

An In-depth Technical Guide to the Scientific Literature on CAS Number 119347-91-0 (WAY-
100635)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound identified by CAS number 119347-91-0 is most prominently known as WAY-
100635. Its chemical name is N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-
pyridinyl)cyclohexanecarboxamide.[1][2] WAY-100635 is a highly potent and selective
antagonist for the 5-hydroxytryptamine-1A (5-HT1A) receptor.[2][3] It is distinguished in the
literature as a "silent" antagonist, indicating that it blocks the receptor without possessing any
intrinsic agonist activity.[1][4] This characteristic, combined with its high selectivity, has made
WAY-100635 an invaluable tool in neuropharmacology for elucidating the physiological and
behavioral roles of the 5-HT1A receptor.[2] Furthermore, its carbon-11 labeled isotopologue,
[*1C]WAY-100635, is a widely used radioligand in Positron Emission Tomography (PET)
imaging to quantify 5-HT1A receptors in the living brain.[4][5]

While the CAS number has been occasionally associated with Ono-3805, a 5-alpha-reductase
inhibitor, the overwhelming body of scientific literature and pharmacological data is linked to
WAY-100635.[6][7][8]

Pharmacological Profile and Quantitative Data

WAY-100635 exhibits high affinity and selectivity for the 5-HT1A receptor. It is reported to be
over 100-fold more selective for the 5-HT1A site compared to other serotonin receptor subtypes
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and various other central nervous system receptors.[1][2] In addition to its primary antagonist
activity at 5-HT1A receptors, it also functions as a potent agonist at the dopamine Da receptor.

[3]

Table 1: Receptor Binding Affinity and Potency of WAY-
100635
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Receptor/Assa .
Parameter Value Species Reference
y
5-HT1A
ICso0 (Displacement of  1.35nM Rat [1]
[3H]8-OH-DPAT)
ICso 5-HT1A 0.91 nM - [3]
pICso 5-HT1A 8.87 Rat [2][3]
pICso al-adrenergic 6.6 - [3]
Ki 5-HT1A 0.39 nM - [3]
5-HT1A (vs. 5-
Apparent pAz CT in guinea-pig 9.71 Guinea Pig [2][3]
ileum)
o o Dopamine D2L
Binding Affinity 940 nM - [3]
Receptor
o . Dopamine Ds
Binding Affinity 370 nM - [3]
Receptor
o o Dopamine Da.2
Binding Affinity 16 nM - [3]
Receptor
Dopamine Da.2
Receptor
Ke 2.4nM - [3]
([BH]WAY-
100635)
Dopamine Da.a
ECso Receptor 9.7 nM Human [3]
(Agonist activity)

Table 2: In Vivo Activity of WAY-100635
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Model | Effect Value (Dose) Species Reference

Antagonism of 8-OH-
DPAT-induced IDso = 0.01 mg/kg s.c.  Guinea Pig [2]

behavioral syndrome

Antagonism of 8-OH-
DPAT-induced IDso = 0.01 mg/kg s.c. Mouse, Rat [2]
hypothermia

Minimum Effective

Dose (Antagonism of 0.003 mg/kg s.c. Rat [2]
8-OH-DPAT)
Anxiolytic-like effects )

] Effective Mouse [1]
(mouse light/dark box)
Attenuation of
scopolamine-induced Effective Rat [9]

amnesia

Signaling Pathways and Mechanism of Action

WAY-100635 primarily acts by blocking 5-HT1A receptors, which are G-protein-coupled
receptors (GPCRSs). These receptors are located both postsynaptically in regions like the
hippocampus and cortex, and presynaptically as somatodendritic autoreceptors on serotonin
neurons in the dorsal raphe nucleus.[1][10]

By antagonizing the presynaptic 5-HT1A autoreceptors, which normally provide inhibitory
feedback, WAY-100635 disinhibits the serotonin neuron. This leads to an increase in neuronal
firing and subsequent serotonin (5-HT) release in terminal fields.[10][11] The elevated synaptic
5-HT can then act on other postsynaptic receptors, such as 5-HT2A, to mediate behavioral
effects like the head-twitch response in mice.[11]
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Caption: Mechanism of WAY-100635 at the serotonergic synapse.

Studies in cell systems have also shown that prolonged exposure to WAY-100635 can
paradoxically induce internalization of 5-HT1A receptors, a process that was found to be
insensitive to pertussis toxin.[12]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below
are summaries of key experimental protocols found in the literature for WAY-100635.

In Vitro Receptor Binding Assay ([*H]8-OH-DPAT

Displacement)

This protocol is used to determine the binding affinity (ICso) of WAY-100635 for the 5-HT1A
receptor.

o Tissue Preparation: Rat hippocampal membranes are prepared by homogenizing the tissue
in a suitable buffer (e.g., Tris-HCI) and centrifuging to isolate the membrane fraction.

o Assay Components: The assay mixture includes the prepared membranes, a fixed
concentration of the radioligand [3H]8-OH-DPAT, and varying concentrations of the
competing ligand (WAY-100635).
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Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to
allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated via rapid vacuum filtration through
glass fiber filters. The filters trap the membranes with the bound radioligand.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

Data Analysis: The concentration of WAY-100635 that inhibits 50% of the specific binding of
[3H]8-OH-DPAT (the ICso value) is calculated using non-linear regression analysis.[1][2]

Start: Prepare Rat
Hippocampal Membranes

Incubate Membranes with:
1. [H]8-OH-DPAT (Radioligand)
2. WAY-100635 (Test Compound)

:

Rapid Vacuum Filtration
(Separates bound from free ligand)

:

Liquid Scintillation Counting
(Measures radioactivity)

:

Data Analysis
(Calculate ICso)

End: Determine
Binding Affinity
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Caption: General workflow for an in vitro radioligand binding assay.

In Vivo Electrophysiology (Dorsal Raphe Neurons)

This protocol assesses the antagonist properties of WAY-100635 on live, anesthetized animals.

o Animal Preparation: A rat is anesthetized, and a recording microelectrode is stereotaxically
lowered into the dorsal raphe nucleus to record the extracellular single-unit activity of
identified serotonergic neurons.

o Baseline Recording: The spontaneous firing rate of a neuron is recorded to establish a
baseline.

e Agonist Administration: A 5-HT1A agonist, such as 8-OH-DPAT, is administered (e.qg.,
intravenously). This typically causes a profound inhibition of the neuron'’s firing rate.

¢ Antagonist Administration: WAY-100635 is administered (e.g., subcutaneously or
intravenously) prior to the agonist.

o Measurement: The ability of WAY-100635 to dose-dependently block or reverse the inhibitory
effect of 8-OH-DPAT on neuronal firing is quantified. A "silent” antagonist like WAY-100635
will not affect the baseline firing rate when administered alone at typical doses.[1][2]

Behavioral Models (8-OH-DPAT-Induced Syndromes)

This protocol evaluates the functional antagonism of WAY-100635 in awake, behaving animals.

» Animal Groups: Animals (rats or mice) are divided into groups receiving vehicle, WAY-
100635, 8-OH-DPAT, or a combination of WAY-100635 and 8-OH-DPAT.

e Drug Administration: WAY-100635 or vehicle is administered (e.g., s.c.) at a set time before
the administration of 8-OH-DPAT.

e Observation: Following 8-OH-DPAT injection, animals are observed for specific behaviors or
physiological changes, such as the "5-HT behavioral syndrome” (including forepaw treading,
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flat body posture), hypothermia (rectal temperature measurement), or hyperphagia (food
intake).[1][2]

e Scoring: The intensity or presence of these signs is scored by trained observers.

o Data Analysis: The dose of WAY-100635 required to reduce the agonist-induced effect by
50% (IDso) is determined.[2]
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Caption: Logical flow of WAY-100635 blocking an agonist's effect.

Summary and Conclusion

WAY-100635 (CAS 119347-91-0) is a cornerstone pharmacological tool for studying the 5-
HT1A receptor system. Its profile as a potent, selective, and silent antagonist has been
thoroughly characterized through a variety of in vitro and in vivo experiments. The quantitative
data consistently demonstrate its high affinity for the 5-HT1A receptor and its efficacy in
blocking agonist-induced effects. Its utility extends from fundamental neuroscience research,
exploring serotonergic modulation of behavior and physiology, to clinical applications as a PET
imaging agent for brain disorders. The detailed experimental protocols and established

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8788530/
https://pubmed.ncbi.nlm.nih.gov/8566121/
https://pubmed.ncbi.nlm.nih.gov/8566121/
https://www.benchchem.com/product/b15577819?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

signaling pathways described in the literature provide a solid foundation for future

investigations involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number 119347-91-0 scientific literature].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577819#cas-number-119347-91-0-scientific-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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